1,2-di-(2-Pyridyl)ethanediol
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Overview
Description
1,2-di-(2-Pyridyl)ethanediol is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of two pyridine rings attached to a central ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-di-(2-Pyridyl)ethanediol can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the use of a catalyst or solvent . The resulting product is then treated with ethyl acetate to produce 1,2-di-(2-pyridyl)ethane-1,2-dione, which can be further converted to this compound by dissolving it in an excess of methanol .
Industrial Production Methods
In industrial settings, this compound can be produced by the oxidation of 2-vinylpyridine using an aqueous solution of potassium permanganate in a water/acetone mixture. The reaction mixture is then neutralized with sulfuric acid in the presence of isopropyl alcohol to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-di-(2-Pyridyl)ethanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include 1,2-di-(2-pyridyl)ethane-1,2-dione and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-di-(2-Pyridyl)ethanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-di-(2-Pyridyl)ethanediol involves its ability to act as an antioxidant. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in this process include the scavenging of reactive oxygen species and the stabilization of free radicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2-di-(4-Pyridyl)ethanediol
- 1,2-di-(2-Pyridyl)ethane-1,2-dione
- 1,2-di-(2-Pyridyl)ethane-1,2-diol
Uniqueness
1,2-di-(2-Pyridyl)ethanediol is unique due to its specific structure, which includes two pyridine rings attached to an ethanediol moiety. This structure imparts distinct chemical properties, such as its antioxidant activity and ability to form stable complexes with metal ions .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1,2-dipyridin-2-ylethane-1,1-diol |
InChI |
InChI=1S/C12H12N2O2/c15-12(16,11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8,15-16H,9H2 |
InChI Key |
RMXWQJRZKQQINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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